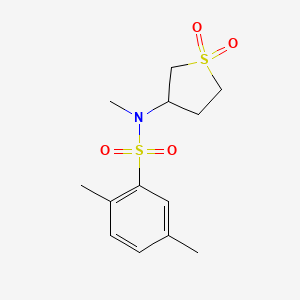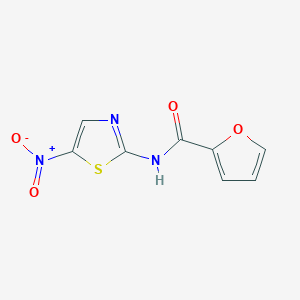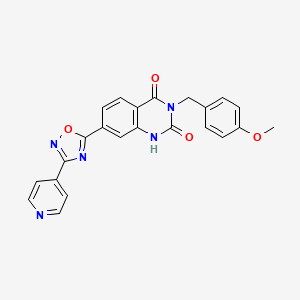
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide involves the inhibition of this compound. This enzyme is responsible for dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the downregulation of insulin signaling. By inhibiting this compound, this compound increases the phosphorylation of IRS-1, leading to improved insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase insulin signaling in adipocytes and hepatocytes. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compound in insulin signaling. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide. One potential direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other signaling pathways that are involved in the regulation of glucose homeostasis. Additionally, the therapeutic potential of this compound for the treatment of other diseases, such as cancer and obesity, could be explored. Overall, the potential applications of this compound make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with tetrahydro-2H-pyran-4-ol in the presence of a base. The resulting intermediate is then reacted with 2-aminopyrazine to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity levels.
Scientific Research Applications
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrazine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. One of the most promising applications of this compound is its ability to inhibit protein tyrosine phosphatase 1B (this compound), an enzyme that plays a critical role in the regulation of insulin signaling. The inhibition of this compound has been shown to improve insulin sensitivity, making this compound a potential treatment for type 2 diabetes.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as substituted N-phenylpyrazine-2-carboxamides, have been evaluated for anti-mycobacterial activity . This suggests that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may interact with enzymes, proteins, and other biomolecules in a manner that influences biochemical reactions .
Cellular Effects
Preliminary studies indicate that similar compounds are non-toxic to human cells , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may have a minimal impact on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may exert its effects at the molecular level through similar binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit higher anti-TB activity against MTB , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit higher anti-TB activity against MTB , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to target QcrB , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may interact with enzymes or cofactors in metabolic pathways .
Transport and Distribution
Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may interact with transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may be directed to specific compartments or organelles .
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(14-11-18-6-7-19-14)20-15(12-3-8-22-9-4-12)13-2-1-5-17-10-13/h1-2,5-7,10-12,15H,3-4,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVJEYHQNNMPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone hydrochloride](/img/no-structure.png)
![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)
![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)



![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)


![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)
![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)